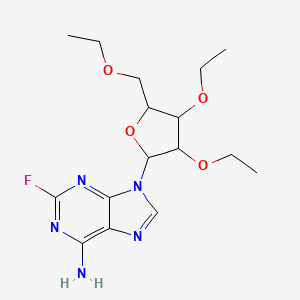
2-Fluoro-2',3',5'-tri-o-acetyladenosine(Fludarabine Intermediate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine, also known as Fludarabine Intermediate, is a chemical compound with the molecular formula C16H18FN5O7. It is a derivative of adenosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated, and a fluorine atom is introduced at the 2-position. This compound is significant in the synthesis of fludarabine, a chemotherapeutic agent used in the treatment of hematological malignancies .
Méthodes De Préparation
The synthesis of 2-Fluoro-2’,3’,5’-tri-o-acetyladenosine involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, and a fluorinating agent like diethylaminosulfur trifluoride (DAST) for the fluorination step .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up, yield, and purity. These methods often involve the use of high-purity solvents and reagents, as well as controlled reaction conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding deacetylated adenosine derivatives.
Common reagents used in these reactions include pyridine, aryl chloroformates, and acids or bases for deacetylation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Fluoro-2’,3’,5’-tri-o-acetyladenosine is primarily related to its role as an intermediate in the synthesis of fludarabine. Fludarabine is a purine analog that interferes with DNA synthesis by inhibiting DNA polymerase, ribonucleotide reductase, and DNA primase. This leads to the inhibition of DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine can be compared with other nucleoside analogs such as:
2’,3’,5’-Tri-O-acetyladenosine: Similar in structure but lacks the fluorine atom at the 2-position.
Fludarabine: The final product in the synthesis pathway, used as a chemotherapeutic agent.
Clofarabine: Another nucleoside analog with similar applications in cancer treatment but with different structural modifications.
The uniqueness of 2-Fluoro-2’,3’,5’-tri-o-acetyladenosine lies in its specific structural modifications, which make it a crucial intermediate in the synthesis of fludarabine, providing it with distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H24FN5O4 |
|---|---|
Poids moléculaire |
369.39 g/mol |
Nom IUPAC |
9-[3,4-diethoxy-5-(ethoxymethyl)oxolan-2-yl]-2-fluoropurin-6-amine |
InChI |
InChI=1S/C16H24FN5O4/c1-4-23-7-9-11(24-5-2)12(25-6-3)15(26-9)22-8-19-10-13(18)20-16(17)21-14(10)22/h8-9,11-12,15H,4-7H2,1-3H3,(H2,18,20,21) |
Clé InChI |
RFYAWWPXHYUJQA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


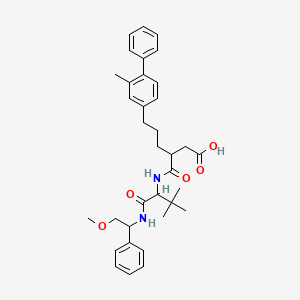
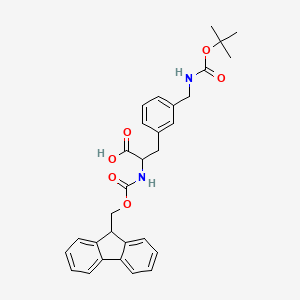
![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid](/img/structure/B13396595.png)
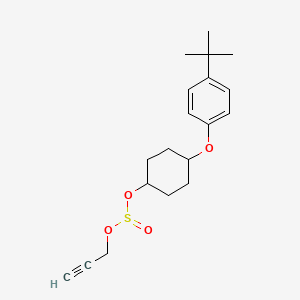

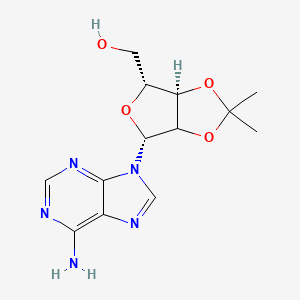
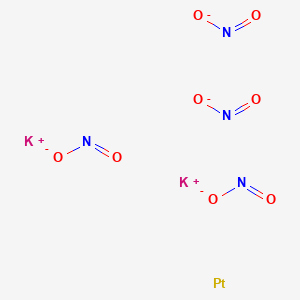
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13396621.png)
![Dicalcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide](/img/structure/B13396622.png)
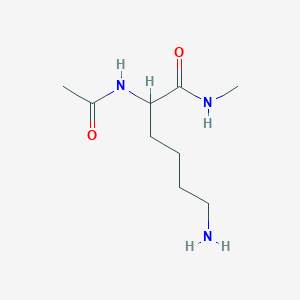

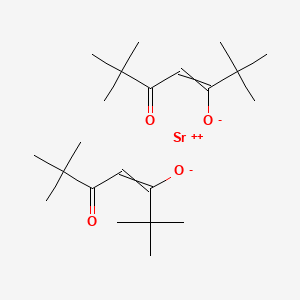
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester](/img/structure/B13396647.png)
![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)
